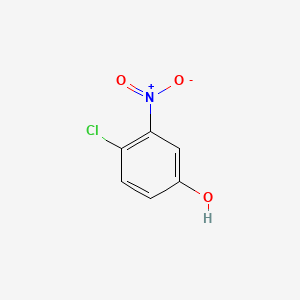

4-Chloro-3-nitrophenol

説明

Chemical Identity and Nomenclature

4-Chloro-3-nitrophenol (CAS: 610-78-6) is a chlorinated nitroaromatic compound with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol . Its IUPAC name derives from the substitution pattern on the benzene ring: a chlorine atom at position 4 and a nitro group (-NO₂) at position 3. Common synonyms include 3-nitro-4-chlorophenol and 4-chloro-3-nitro-phenol.

The compound crystallizes as a yellow-brown powder with a melting point of 125–128°C . Its density is 1.554 g/cm³ , and it exhibits limited solubility in water but dissolves in organic solvents like ethanol. The pKa value of 7.70 indicates weak acidity, typical of phenolic compounds.

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₄ClNO₃ | |

| Molecular weight | 173.55 g/mol | |

| Melting point | 125–128°C | |

| Density | 1.554 g/cm³ |

Historical Context and Industrial Significance

First synthesized in the early 20th century, this compound gained industrial prominence as a precursor for dyes, explosives, and pesticides. Its chlorinated nitroaromatic structure enhances reactivity, making it valuable for synthesizing complex molecules like chromeno[3,4-b]pyrrol-4(3H)-ones.

Key industrial applications include:

- Dye production : Acts as an intermediate for azo dyes due to its stable aromatic backbone.

- Agrochemicals : Used in fungicides and pesticides, leveraging its electron-withdrawing groups for target specificity.

- Pharmaceuticals : Serves as a building block for drug candidates, particularly in nitroreductase-activated prodrugs.

Patent literature reveals advanced synthesis methods, such as the nitration of 4-chlorophenol or hydrolysis of 4-chloronitrobenzene under controlled conditions. For instance, US2850537A (1958) describes its production via tris-(3-chlorophenyl)phosphate nitration.

Environmental Prevalence and Regulatory Concerns

This compound persists in ecosystems due to its stable aromatic structure and low biodegradability. It enters the environment through industrial effluents and agrochemical runoff. Monitoring data from the Netherlands’ RIVM report environmental risk limits (ERLs) for chlorophenols, emphasizing its ecotoxicological impact.

Key environmental challenges :

- Bioaccumulation : Lipophilic nature promotes accumulation in aquatic organisms.

- Microbial resistance : Only specialized bacteria like Pseudomonas sp. JHN degrade it via 4-chlororesorcinol intermediates.

- Regulatory limits : The EU Water Framework Directive classifies it as a priority pollutant, with recommended freshwater limits of 0.1 µg/L .

Bioremediation studies demonstrate that Pseudomonas sp. JHN completely degrades this compound in 52 hours, releasing chloride and nitrite ions. This strain’s chemotactic response to the compound (optimal C.I. = 32 at 500 μM) enhances its utility in contaminated soil treatment.

| Parameter | Value | Source |

|---|---|---|

| Soil degradation rate | 52 hours (complete) | |

| Freshwater ERL | 0.1 µg/L | |

| Major metabolite | 4-Chlororesorcinol |

特性

IUPAC Name |

4-chloro-3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-5-2-1-4(9)3-6(5)8(10)11/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUIKCULGDIZNDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209863 | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-78-6 | |

| Record name | 4-Chloro-3-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-78-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4-chloro-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

4-Chloro-3-nitrophenol can be synthesized through the nitration of 4-chlorophenolThe reaction conditions typically include a controlled temperature and the presence of a catalyst to facilitate the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound involves the basic hydrolysis of 4-chloronitrobenzene. The process includes the concentration of the reaction medium, acidification to obtain the compound from its salt, liquid/liquid decantation to remove the aqueous phase, and crystallization of the product .

化学反応の分析

Types of Reactions

4-Chloro-3-nitrophenol undergoes various types of chemical reactions, including:

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro group makes the benzene ring especially susceptible to nucleophilic aromatic substitution.

Reduction: Reduction of this compound can lead to the formation of 4-chloroaniline.

Common Reagents and Conditions

Nitration: Nitric acid is commonly used as the nitrating agent.

Reduction: Iron metal is often used as a reducing agent in the reduction of nitro groups to amines.

Major Products Formed

4-Nitrophenol: Formed through nucleophilic aromatic substitution.

4-Chloroaniline: Formed through the reduction of this compound.

科学的研究の応用

Chemical Properties and Toxicity

4-Chloro-3-nitrophenol is characterized by its chemical formula . It is classified as harmful if swallowed or inhaled and can cause skin and eye irritation. Its toxicological profile necessitates careful handling in laboratory and industrial settings .

Biodegradation Studies

Recent research has identified specific bacterial strains capable of degrading 4C3NP, presenting significant implications for bioremediation. A notable study isolated Pseudomonas sp. JHN from a chemically contaminated area in India, demonstrating its ability to utilize 4C3NP as a sole carbon and energy source. This strain completely degraded 4C3NP within 52 hours, releasing stoichiometric amounts of chloride and nitrite ions during the process .

Key Findings:

- Metabolites: The degradation pathway produced 4-chlororesorcinol as a major metabolite, indicating a potential route for further breakdown .

- Mechanism: The degradation involved oxidative removal of nitrite ions, with specific enzymatic activities identified, such as 4C3NP-monooxygenase .

- Environmental Application: The ability of Pseudomonas sp. JHN to degrade 4C3NP in both sterile and non-sterile soils suggests its potential use in bioremediation strategies for contaminated sites .

| Bacterial Strain | Source of Isolation | Degradation Rate | Major Metabolite |

|---|---|---|---|

| Pseudomonas sp. JHN | Chemically contaminated area, India | Complete in 52 hours | 4-chlororesorcinol |

Synthesis of Chemical Intermediates

In industrial chemistry, 4C3NP serves as an intermediate in the production of various chemical compounds, including dyes, pesticides, and pharmaceuticals. Its chlorinated structure enhances reactivity, making it valuable in synthesizing more complex molecules.

- Dyes and Pigments: Chloronitrophenols are often utilized in the dye industry due to their ability to form stable colorants.

- Fungicides: The compound is also used as a precursor in the synthesis of fungicides that protect crops from fungal infections.

Health Impact Research

The health implications associated with exposure to disinfection byproducts—including compounds like 4C3NP—have been a focus of recent studies. Long-term exposure to chlorinated compounds has been linked to various health risks, including carcinogenic effects and reproductive issues . Understanding these impacts is crucial for regulatory measures concerning water treatment processes where such compounds may be present.

Bioremediation Case Study: Pseudomonas sp. JHN

A detailed study on Pseudomonas sp. JHN provided insights into its degradation capabilities:

- Experimental Setup: Microcosm experiments were conducted using sterile and non-sterile soils spiked with 4C3NP.

- Results: The strain demonstrated similar degradation rates across different soil types, indicating robustness in various environmental conditions.

- Implications: This study highlights the potential for using this bacterial strain in real-world applications for cleaning up contaminated environments.

作用機序

The mechanism of action of 4-Chloro-3-nitrophenol involves its interaction with specific molecular targets and pathways. One of the key mechanisms is nucleophilic aromatic substitution, where the nitro group enhances the susceptibility of the aromatic ring to nucleophilic attack . Additionally, the compound can undergo electrophilic substitution reactions, further contributing to its reactivity .

類似化合物との比較

Structural and Electronic Effects on Degradation

The positions of substituents (-Cl and -NO₂) on the aromatic ring critically influence degradation pathways and microbial interactions. For example:

- 4C3NP vs. 4C2NP: While Pseudomonas sp. JHN degrades 4C3NP via 4-chlororesorcinol as a key intermediate , it cannot metabolize 4C2NP, which has a nitro group at position 2 . The ortho-positioned nitro group in 4C2NP likely sterically hinders enzymatic access or alters electron distribution, impeding degradation.

- 4C3NP vs. 2C4NP: Burkholderia sp. SJ98 degrades 2C4NP (nitro at position 4, chlorine at position 2) via hydroquinone intermediates but cannot process 4C3NP . This highlights the importance of substituent positioning in determining substrate specificity for nitroreductases and dehalogenases.

Table 1: Substituent Positions and Degradation Pathways of Selected CNPs

Microbial Chemotaxis and Metabolism

Chemotactic behavior toward CNPs varies by strain and compound:

- Pseudomonas sp. JHN exhibits metabolism-dependent chemotaxis toward 4C3NP, as it only migrates toward compounds it can degrade .

- In contrast, Burkholderia sp.

- Strains like Pseudomonas putida PRS2000 display metabolism-independent chemotaxis , responding to aromatic compounds regardless of degradability .

Toxicity Profiles

The substituent arrangement also affects ecotoxicity. Quantitative structure-activity relationship (QSAR) studies on Tetrahymena pyriformis reveal:

- 4C3NP has a log(IGC₅₀⁻¹) value of 0.73 , indicating moderate toxicity compared to 4-chloro-6-nitro-3-cresol (0.73, similar) and 4-chloro-2-nitrotoluene (0.43, less toxic) .

- Nitro groups at meta-positions (e.g., 4C3NP) may enhance toxicity due to increased electron-withdrawing effects, destabilizing cellular membranes .

Physicochemical Properties

Table 2: Key Physicochemical Properties of 4C3NP and Related Compounds

| Property | 4C3NP | 2C4NP | 4C2NP | |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 173.55 | 173.55 | 173.55 | |

| Melting Point (°C) | 124–129 | 89–92 | 53–55 | |

| Solubility (Water) | Low | Moderate | Low | |

| Log Kₒw (Octanol-Water) | 2.08 | 2.15 | 1.98 |

The higher melting point of 4C3NP compared to 2C4NP and 4C2NP suggests stronger intermolecular forces, likely due to hydrogen bonding between the nitro and hydroxyl groups .

生物活性

4-Chloro-3-nitrophenol (4C3NP) is a chlorinated nitrophenolic compound that has garnered attention due to its environmental persistence and potential toxicity. This article explores the biological activity of 4C3NP, focusing on its degradation pathways, microbial interactions, and implications for bioremediation.

4C3NP is characterized by its molecular formula and a molecular weight of 176.56 g/mol. It is known to exhibit toxic effects in various biological systems, acting as an occupational hepatotoxin in humans, with potential for secondary hepatotoxicity upon ingestion . Its environmental presence raises concerns regarding its impact on aquatic ecosystems and human health.

Microbial Degradation

Recent studies have identified specific bacterial strains capable of degrading 4C3NP, highlighting the potential for bioremediation. One notable strain is Pseudomonas sp. JHN, which was isolated from a chemically contaminated site in India. This bacterium utilizes 4C3NP as its sole carbon and energy source, leading to the release of chloride and nitrite ions during degradation .

Degradation Pathway

The degradation pathway of 4C3NP by Pseudomonas sp. JHN involves several key steps:

- Initial Oxidation : The compound is first oxidized to form 4-chlororesorcinol.

- Further Degradation : 4-chlororesorcinol undergoes additional enzymatic reactions, leading to the formation of chlorohydroxymuconic semialdehyde .

- Final Products : The pathway concludes with the release of chloride ions and other metabolites.

The enzymatic activity responsible for these transformations includes a specific monooxygenase that catalyzes the initial oxidation of 4C3NP .

Case Studies

Case Study 1: Bioremediation Potential

In a controlled microcosm experiment, Pseudomonas sp. JHN demonstrated effective degradation of 4C3NP in both sterile and non-sterile soils, achieving similar degradation rates in both conditions. This indicates the strain's robustness and potential applicability in bioremediation strategies for contaminated sites .

Case Study 2: Chemotaxis

The chemotactic behavior of Pseudomonas sp. JHN towards 4C3NP was assessed using capillary assays, revealing a chemotaxis index (C.I.) that peaked at an optimal concentration of 500 μM. This indicates that the bacterium can actively migrate towards higher concentrations of the pollutant, enhancing its efficiency in bioremediation efforts .

Research Findings

A comprehensive analysis of microbial interactions with 4C3NP reveals several important findings:

- Microbial Diversity : Various bacterial strains have been shown to utilize different nitrophenolic compounds, indicating a diverse microbial community capable of degrading chlorinated compounds .

- Environmental Impact : The persistence of 4C3NP in the environment poses risks to aquatic life and human health, necessitating further research into effective degradation methods .

Data Summary

The following table summarizes key findings related to the biological activity and degradation pathways of this compound:

| Parameter | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 176.56 g/mol |

| Toxicity | Occupational hepatotoxin |

| Degrading Bacteria | Pseudomonas sp. JHN |

| Major Metabolite | 4-Chlororesorcinol |

| Chemotaxis Index (Optimal C.I.) | 32 at 500 μM concentration |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for the structural identification and purity assessment of 4-chloro-3-nitrophenol?

- Methodological Answer : Use a combination of spectral and chromatographic methods. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm functional groups (e.g., phenolic -OH, nitro, and chloro substituents). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) ensures purity and quantifies impurities. Canonical SMILES (Oc1ccc(c(c1)N+[O-])Cl) and InChIKey (JUIKCULGDIZNDI-UHFFFAOYSA-N) aid in digital spectral library matching . Differential Scanning Calorimetry (DSC) determines melting behavior and detects polymorphic forms .

Q. Which bacterial strains are commonly employed for studying the biodegradation of this compound?

- Methodological Answer : Pseudomonas sp. JHN is a well-documented strain capable of degrading this compound via 4-chlororesorcinol as a key intermediate. Enrichment culture techniques with contaminated soil samples under aerobic conditions can isolate degraders. Confirm metabolic activity using UV-Vis spectroscopy to track nitro-group reduction or chloride ion release .

Q. How can researchers measure the vapor pressure of this compound experimentally?

- Methodological Answer : Knudsen effusion mass spectrometry is ideal for low vapor pressure compounds. Calibrate the system with reference standards and measure mass loss over time under controlled temperature. Compare results with computational predictions (e.g., using partial charge models or group contribution methods). Note that chloro substitution reduces vapor pressure compared to methyl analogs due to increased molecular weight and polarity .

Q. What regulatory guidelines should be followed for environmental monitoring of this compound?

- Methodological Answer : Follow EPA methodologies (e.g., SW-846) for water and soil analysis. Use Solid-Phase Extraction (SPE) coupled with GC-MS or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace detection. Include quality controls (spiked recoveries, blanks) and adhere to CAS-specific protocols (CAS 610-78-6) for reporting .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE) including nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation. Store in airtight containers at 0–6°C to prevent degradation. Monitor waste disposal per EPA Hazardous Waste Codes (e.g., U047) and consult SDS for spill management .

Advanced Research Questions

Q. How can contradictions in reported vapor pressure data for this compound be resolved?

- Methodological Answer : Re-evaluate experimental conditions (e.g., temperature calibration, purity of samples) using Knudsen effusion and thermogravimetric analysis. Cross-validate with computational models (DFT/B3LYP/6-31G**) to assess partial charge effects on phenolic carbon (e.g., 0.266 partial charge for this compound vs. 0.249 for methyl analogs). Discrepancies may arise from intermolecular hydrogen bonding or crystalline defects .

Q. What experimental strategies elucidate the metabolic pathways of this compound in bacterial systems?

- Methodological Answer : Employ isotopic labeling (e.g., ¹⁴C-tracing) to track metabolite formation. Use LC-HRMS to identify intermediates like 4-chlororesorcinol. Knockout mutagenesis or enzyme inhibition studies (e.g., with meta-cleavage pathway inhibitors) can confirm pathway specificity. Transcriptomic analysis (RNA-seq) of Pseudomonas sp. JHN under induced conditions identifies upregulated catabolic genes .

Q. How can computational chemistry validate thermochemical properties of this compound?

- Methodological Answer : Calculate standard molar enthalpies of formation (ΔfH°) using Gaussian software with B3LYP/6-31G** basis sets. Compare computed gas-phase values (e.g., −108.8 ± 3.7 kJ·mol⁻¹) with experimental data from rotating-bomb calorimetry and Calvet microcalorimetry. Adjust for crystal lattice energy via Born-Haber cycles to reconcile solid-phase discrepancies .

Q. What in vitro models are suitable for extrapolating this compound toxicokinetics from animals to humans?

- Methodological Answer : Use primary hepatocyte cultures or liver microsomes to study phase I/II metabolism (e.g., nitro-reduction, glucuronidation). Apply physiologically based pharmacokinetic (PBPK) modeling to scale clearance rates. Address interspecies differences in cytochrome P450 isoforms using humanized mouse models. Monitor placental transfer in trophoblast cell lines to assess fetal exposure risks .

Q. How do substituent positions influence the environmental persistence of chloronitrophenol isomers?

- Methodological Answer : Compare degradation rates of this compound with isomers (e.g., 2-chloro-4-nitrophenol) in microcosm studies. Use Quantitative Structure-Activity Relationship (QSAR) models to correlate log Kow and Hammett constants with half-lives. Assess photolytic degradation under UV light (254 nm) and hydrolysis rates at varying pH. Ortho-substituted isomers typically exhibit slower degradation due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。